Calcium-dependent antibiotic

Description

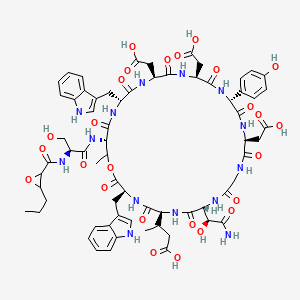

Properties

Molecular Formula |

C67H80N14O26 |

|---|---|

Molecular Weight |

1497.4 g/mol |

IUPAC Name |

3-[(3S,6S,9R,15S,18R,21S,24S,27R,30S)-9-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15,21,24-tris(carboxymethyl)-18-(4-hydroxyphenyl)-30-[[(2S)-3-hydroxy-2-[(3-propyloxirane-2-carbonyl)amino]propanoyl]amino]-3,27-bis(1H-indol-3-ylmethyl)-31-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-6-yl]butanoic acid |

InChI |

InChI=1S/C67H80N14O26/c1-4-9-44-55(107-44)66(104)77-43(27-82)61(99)80-51-29(3)106-67(105)42(20-32-25-70-37-13-8-6-11-35(32)37)76-62(100)50(28(2)18-46(85)86)79-65(103)53(54(93)56(68)94)78-45(84)26-71-57(95)39(21-47(87)88)75-64(102)52(30-14-16-33(83)17-15-30)81-60(98)41(23-49(91)92)73-59(97)40(22-48(89)90)72-58(96)38(74-63(51)101)19-31-24-69-36-12-7-5-10-34(31)36/h5-8,10-17,24-25,28-29,38-44,50-55,69-70,82-83,93H,4,9,18-23,26-27H2,1-3H3,(H2,68,94)(H,71,95)(H,72,96)(H,73,97)(H,74,101)(H,75,102)(H,76,100)(H,77,104)(H,78,84)(H,79,103)(H,80,99)(H,81,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t28?,29?,38-,39+,40+,41+,42+,43+,44?,50+,51+,52-,53-,54+,55?/m1/s1 |

InChI Key |

XBPJBGYZBLYHLT-WSMHCRMLSA-N |

Isomeric SMILES |

CCCC1C(O1)C(=O)N[C@@H](CO)C(=O)N[C@H]2C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)O)C5=CC=C(C=C5)O)CC(=O)O)[C@@H](C(=O)N)O)C(C)CC(=O)O)CC6=CNC7=CC=CC=C76)C |

Canonical SMILES |

CCCC1C(O1)C(=O)NC(CO)C(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)O)C5=CC=C(C=C5)O)CC(=O)O)C(C(=O)N)O)C(C)CC(=O)O)CC6=CNC7=CC=CC=C76)C |

Origin of Product |

United States |

Structural Elucidation and Classification of Calcium Dependent Antibiotics

Comprehensive Overview of Major Subclasses and Representative Molecules

CDAs are categorized into several subclasses based on structural similarities in their peptide core, the nature of the macrocyclic ring closure, and variations in their acyl side chains. These antibiotics are produced by various bacteria, predominantly from the phylum Actinobacteria. toku-e.comdrugfuture.com Despite structural differences, a common feature is their reliance on calcium for potent antibacterial activity. rsc.orgresearchgate.net

Major subclasses include the daptomycin (B549167) family (A21978C complex), the A54145 complex, amphomycins, friulimicins, laspartomycins (also known as glycinocins), and the more recently discovered malacidins and cadasides. nih.govfrontiersin.org Daptomycin is the most renowned member and the only CDA currently approved for clinical use. nih.govrsc.org It was originally identified as a minor component of the A21978C complex produced by Streptomyces roseosporus. nih.gov The amphomycin group, which includes friulimicin, represents another key subclass, with some members like the semi-synthetic analogue MX-2401 having undergone preclinical development. nih.govfrontiersin.org

| Dilarmycin | Dilarmycin A, B, C | Streptomyces sp. CA-278952 | Lipodepsipeptides with a non-canonical Asp-Gly-Glu-Ala Ca²⁺-binding motif. nih.gov |

Detailed Analysis of Conserved Structural Motifs and Their Functional Implications

The ability of CDAs to bind calcium is central to their function and is facilitated by specific amino acid sequences within the peptide macrocycle. These motifs are critical for folding the molecule into its active, amphipathic conformation that interacts with bacterial cell membranes.

A highly conserved feature across many CDA subclasses is the Asp-X-Asp-Gly sequence. nih.govrsc.orgd-nb.info This motif is imperative for the chelation of calcium ions, a process that is essential for achieving full antibacterial activity. nih.gov In the absence of calcium, the activity of these antibiotics is significantly diminished. nih.gov The aspartic acid (Asp) residues, with their negatively charged carboxylate side chains, play a direct role in coordinating the positively charged Ca²⁺ ion.

The crystal structure of laspartomycin C complexed with calcium and its target, undecaprenyl phosphate (B84403) (C₅₅-P), provides a clear illustration of this interaction. nih.govacs.orgresearchgate.net The structure reveals how the Asp-X-Asp-Gly motif, along with the target phospholipid, participates in binding two calcium ions. acs.orgresearchgate.net One Ca²⁺ ion is centrally coordinated by multiple interactions with the lipopeptide, including backbone carbonyls and an aspartic acid side chain (Asp5). A second, peripheral Ca²⁺ ion is bound by interactions with the side chains of other acidic residues (Asp1 and Asp7) and the N-terminal fatty acid carbonyl group. rsc.org This calcium-bridging mechanism is crucial for stabilizing the active conformation of the antibiotic and its binding to the bacterial target. nih.gov

While the Asp-X-Asp-Gly motif is prevalent, several recently discovered CDAs exhibit unique, non-canonical calcium-binding structures. nih.gov The discovery of these variants highlights the broader structural diversity within the CDA family.

The malacidins, for instance, lack the canonical motif. Instead, they feature a tri-peptide sequence of β-hydroxy-Asp-Asp-Gly. nih.gov This substitution results in a smaller, nine-amino acid macrocycle, yet the malacidins still demonstrate strong calcium dependence for their antibacterial activity. nih.govdrugbank.com

Other examples include the cadasides and dilarmycins, which were identified through genome mining efforts. nih.govresearchgate.net The cadasides possess a β-hydroxy-Asp and a γ-hydroxy-Glu within their macrocycle, which are hypothesized to play a role in calcium coordination. nih.gov The dilarmycins contain an Asp-Gly-Glu-Ala motif, which is thought to mimic the canonical sequence to facilitate calcium-dependent activity. nih.gov These non-canonical motifs underscore that different structural solutions have evolved to achieve the same functional requirement of calcium-dependent activation.

Diverse Chemical Scaffolds and Peptide Macrocycle Architectures

The core of a CDA is its peptide macrocycle, which displays considerable architectural diversity. Most CDAs are non-ribosomally synthesized peptides, allowing for the incorporation of non-proteinogenic amino acids, D-amino acids, and unique linkages. nih.govresearchgate.net

The majority of characterized CDAs, including daptomycin, A54145, and the amphomycin/friulimicin class, contain a 10-amino acid macrocycle. rsc.org A notable exception is the malacidin family, which possesses a nine-amino acid ring. nih.gov The method of cyclization is a key differentiating feature. Daptomycin and the A54145 family are lipodepsipeptides, where the ring is closed by an ester (lactone) bond between the C-terminus and the side chain of a threonine residue. nih.govresearchgate.net In contrast, classes like the amphomycins and laspartomycins feature a lactam (amide) bond, typically formed between the side chain of a diaminobutyric or diaminopropionic acid residue and the C-terminal proline. nih.govrsc.org

The inclusion of D-amino acids and other uncommon residues at specific positions is a common strategy that contributes to the structural rigidity and proteolytic stability of the peptide scaffold. nih.gov For example, daptomycin contains D-asparagine, D-alanine, and D-serine, along with non-proteinogenic residues like ornithine and 3-methylglutamic acid. nih.gov The amphomycin/friulimicin class contains residues such as D-pipecolic acid and L-threo-3-methyl-aspartate. nih.gov This structural complexity is fundamental to the specific three-dimensional shape required for biological activity.

Role and Variations of the Acyl Tail in CDA Structures

Attached to the N-terminus of the exocyclic peptide portion is a lipid acyl tail, a structural feature essential for the antibacterial function of CDAs. nih.govrsc.org This hydrophobic tail is crucial for anchoring the antibiotic to the bacterial cell membrane. nih.gov The interplay between the calcium-bound hydrophilic peptide core and the hydrophobic acyl tail creates an amphipathic molecule that can perturb the membrane, leading to bacterial cell death.

The structure of the acyl tail varies significantly among different CDA families and even within the same complex. These variations include differences in chain length, branching, and saturation. For example, the A21978C complex, from which daptomycin is derived, comprises several members that differ only in the structure of their aliphatic lipid tails. nih.gov Daptomycin itself contains an n-decanoyl tail. ubc.ca The laspartomycins feature an unsaturated C15 fatty acid, while the amphomycins and friulimicins possess branched, unsaturated fatty acids of 13 to 15 carbons. nih.govscite.aiacs.org

Biosynthesis of Calcium Dependent Antibiotics

Non-Ribosomal Peptide Synthetase (NRPS) Systems

At the heart of CDA biosynthesis are the non-ribosomal peptide synthetases (NRPSs), modular enzymatic assembly lines that construct peptide chains without the use of ribosomes. The architecture of these NRPSs is a direct determinant of the final antibiotic's structure.

The genetic blueprint for an NRPS is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide. This genetic arrangement often follows a principle of co-linearity, where the sequence of modules on the gene corresponds to the sequence of amino acids in the peptide product. A minimal module is comprised of three essential domains:

Adenylation (A) Domain: Selects and activates a specific amino acid substrate.

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acid of its module and the growing peptide chain from the previous module.

Beyond these core components, NRPS modules can feature additional domains that introduce chemical modifications, such as epimerization (E), methylation (M), oxidation (Ox), and reduction (R) domains, which contribute to the vast structural diversity of CDAs. The process is terminated by a thioesterase (TE) or terminal reductase (TR) domain, which releases the completed peptide, often inducing cyclization.

Table 1: Core and Auxiliary Domains of Non-Ribosomal Peptide Synthetases

| Domain Type | Domain Name | Function |

| Core | Adenylation (A) | Recognizes and activates a specific amino acid using ATP. |

| Core | Peptidyl Carrier Protein (PCP/T) | Covalently tethers the growing peptide chain. |

| Core | Condensation (C) | Catalyzes peptide bond formation. |

| Auxiliary | Epimerization (E) | Converts L-amino acids to D-amino acids. |

| Auxiliary | Methylation (M) | Adds a methyl group. |

| Termination | Thioesterase (TE) | Catalyzes the release and often cyclization of the peptide. |

The fidelity of the entire NRPS system hinges on the substrate specificity of the adenylation (A) domains. Each A domain possesses a distinct binding pocket that preferentially recognizes and binds to a particular amino acid. This recognition is governed by a "non-ribosomal code," a set of key amino acid residues within the binding pocket that dictates its specificity.

The activation process is initiated when the A domain binds its cognate amino acid and an ATP molecule. It then catalyzes the formation of an aminoacyl-adenylate intermediate, effectively "charging" the amino acid for subsequent transfer to the PCP domain. The ability to predict A-domain specificity from gene sequences has become a powerful tool in genome mining, enabling researchers to forecast the structures of novel antibiotics like daptomycin (B549167) directly from its BGC. While generally high, the fidelity of A domains is not absolute, and this plasticity can lead to the production of a family of related antibiotic compounds.

Peptidyl Carrier Proteins (PCPs) are small, dynamic domains that act as mobile anchors for the elongating peptide. A crucial post-translational modification by a phosphopantetheinyl transferase (PPTase) attaches a flexible 4'-phosphopantetheine (B1211885) arm to a conserved serine residue on the PCP. The activated amino acid is then covalently attached to the terminal thiol group of this arm. The PCP domain then shuttles this tethered substrate between the various catalytic sites of the NRPS.

Condensation (C) domains are the peptide bond-forming catalysts of the NRPS machinery. They orchestrate the reaction between the peptide chain held by the PCP of the preceding module (the donor) and the amino acid attached to the PCP of its own module (the acceptor). A conserved catalytic motif, HHxxxDG, is characteristic of C domains and essential for their function. The precise and repeated action of the C domain, in concert with the A and PCP domains, ensures the processive and accurate assembly of the complex peptide backbone of the CDA.

Biosynthetic Gene Clusters (BGCs)

The entire genetic framework for producing a calcium-dependent antibiotic is typically found in a single, contiguous region of the microbial chromosome known as a biosynthetic gene cluster (BGC).

Located within the genomes of producing organisms, primarily Actinobacteria, CDA BGCs are comprehensive genetic loci that contain not only the core NRPS genes but also genes encoding tailoring enzymes, precursor supply pathways, and self-resistance mechanisms. The identification of these BGCs is a cornerstone of modern natural product discovery.

Computational biology provides powerful tools for this purpose. Platforms such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL are widely used to mine genomic data for the tell-tale signs of NRPS gene clusters. These tools recognize the conserved domain architecture of NRPSs and can help delineate the boundaries of a potential BGC. By analyzing the sequence and organization of the modules and the predicted specificity of the A domains, researchers can generate a hypothesis about the structure of the encoded antibiotic.

A significant challenge in natural product research is that many BGCs identified through genome mining are "silent," meaning they are not expressed, or are expressed at very low levels, under typical laboratory cultivation conditions. Heterologous expression offers a powerful solution to this problem. This strategy involves cloning the entire BGC from its native producer and introducing it into a more genetically amenable host organism.

The success of this approach depends on several key factors:

Host Selection: The chosen host, often a well-characterized Streptomyces species like S. coelicolor or a specifically engineered E. coli strain, must be capable of expressing large, complex gene clusters and providing the necessary metabolic precursors.

Genetic Tools: Large DNA fragments containing the BGC are typically cloned into vectors like bacterial artificial chromosomes (BACs) or fosmids for stable maintenance and transfer.

Expression Optimization: Often, the native promoters within the BGC are replaced with strong, inducible promoters that are well-recognized by the host's transcriptional machinery to drive high-level expression.

Metabolic Engineering: The host may need to be engineered to ensure a sufficient supply of the specific amino acid building blocks and to possess the necessary enzymatic cofactors, such as those provided by PPTases.

Through these sophisticated genetic and metabolic engineering strategies, previously silent BGCs can be awakened, leading to the production and characterization of novel calcium-dependent antibiotics.

Enzymatic Tailoring and Post-Translational Modifications

The structural diversity and biological activity of CDAs are largely attributed to a series of enzymatic tailoring and post-translational modifications. These modifications introduce unique chemical moieties not found in primary metabolism, contributing to the final, active conformation of the antibiotic.

Introduction of Non-Proteinogenic Amino Acids

A hallmark of CDA biosynthesis is the incorporation of non-proteinogenic amino acids, which are amino acid-like structures with modifications not typically found in proteins. acs.org These unusual building blocks are crucial for the antibiotic's structure and function. The CDA biosynthetic pathway serves as a model for understanding how these unique residues are generated and integrated into the final peptide. acs.org For instance, the biosynthesis of CDAs produced by Streptomyces coelicolor involves several non-proteinogenic amino acids, including a C-terminal Z-dehydrotryptophan residue. nih.gov The biosynthetic gene cluster for CDAs contains genes that encode enzymes responsible for supplying these specialized precursors. nih.gov

One well-studied example is the generation of β-hydroxyasparagine. acs.org This process is catalyzed by a non-heme Fe(II) and α-ketoglutarate-dependent oxygenase, which stereospecifically hydroxylates L-asparagine to form L-β-hydroxyasparagine. acs.org This modified amino acid is then incorporated into the growing peptide chain by the nonribosomal peptide synthetase (NRPS) machinery. acs.org Other examples of non-proteinogenic amino acids found in various CDAs include D-pipecolic acid and L-threo-3-methyl-aspartate. nih.gov

The introduction of these non-standard amino acids can occur through several mechanisms, including the modification of free amino acids before their activation and loading onto the NRPS, or the modification of amino acids already attached to a carrier protein. acs.org

Formation of Macrocyclic and Lipidated Structures

CDAs are characterized by their cyclic peptide core and an attached fatty acid tail. nih.gov The cyclization of the peptide chain is a critical step, often mediated by a specialized thioesterase (TE) domain located at the end of the NRPS assembly line. This domain catalyzes the release of the fully assembled peptide from the NRPS and facilitates the formation of a stable macrocyclic structure.

The lipidation of the peptide is another key feature, typically involving the attachment of a fatty acid to the N-terminal amino acid of the peptide chain. nih.gov In the case of the CDA from Streptomyces coelicolor, this is a 2,3-epoxyhexanoyl fatty acid side chain. nih.gov The biosynthetic gene cluster for CDAs includes genes encoding fatty acid synthases, which are responsible for producing the lipid component. nih.gov This lipid tail is crucial for the antibiotic's ability to interact with and disrupt bacterial cell membranes.

Specific Oxygenases and Other Modifying Enzymes

The CDA biosynthetic gene cluster is rich in genes encoding various modifying enzymes, particularly oxygenases, which play a crucial role in tailoring the antibiotic's structure. acs.orgnih.gov These enzymes introduce hydroxyl groups and other oxidative modifications to the peptide backbone and amino acid side chains.

A notable example is the asparagine oxygenase, AsnO, from Streptomyces coelicolor. microbiologyresearch.org Deletion of the asnO gene results in the production of new CDA variants that contain asparagine instead of the usual 3-hydroxyasparagine, confirming AsnO's role in this specific hydroxylation. microbiologyresearch.org Another enzyme, HasP, a 3-hydroxyasparaginyl phosphotransferase, is responsible for the subsequent phosphorylation of the hydroxylated asparagine residue. microbiologyresearch.org Mutants lacking hasP produce only non-phosphorylated CDAs. microbiologyresearch.org

Other oxygenases, such as HmaS, a putative 4-hydroxymandelic acid synthase, are also essential for CDA production. nih.gov The deletion of the hmaS gene abolishes CDA synthesis, which can be restored by feeding the mutant with precursors like 4-hydroxymandelate. nih.gov These tailoring enzymes significantly contribute to the chemical diversity and biological activity of CDAs.

Regulatory Mechanisms of CDA Biosynthesis

The production of CDAs is tightly controlled by a complex network of regulatory genes and systems. This ensures that the antibiotic is produced at the appropriate time and in response to specific environmental cues.

Pathway-Specific Regulatory Genes (e.g., CdaR)

Located within the CDA biosynthetic gene cluster is a key pathway-specific regulatory gene, cdaR. nih.govuniversiteitleiden.nl CdaR belongs to the Streptomyces Antibiotic Regulatory Protein (SARP) family of transcriptional activators. frontiersin.orgnih.govmdpi.com These proteins typically act as positive regulators, directly activating the transcription of the biosynthetic genes within their respective clusters. frontiersin.orgnih.gov It is highly likely that CdaR functions to activate the expression of the cda biosynthetic genes, a role analogous to other well-characterized SARPs like ActII-ORF4 and RedD, which control the biosynthesis of actinorhodin (B73869) and undecylprodigiosin (B1683453), respectively. nih.govuniversiteitleiden.nl While the direct regulatory role of CdaR on the cda cluster is strongly suggested by analogy, detailed mechanistic studies are ongoing. nih.gov

Global Regulatory Systems

In addition to pathway-specific regulators, the biosynthesis of CDAs is also influenced by a variety of global regulatory systems that respond to broader physiological and environmental signals.

Two-Component Systems (TCSs) : These systems are a primary means by which bacteria sense and respond to their environment. mdpi.comfrontiersin.org In Streptomyces coelicolor, the AbsA1/AbsA2 two-component system, which is encoded by genes located within the cda cluster, acts as a negative regulator of CDA biosynthesis. nih.govcapes.gov.br The phosphorylated form of the response regulator, AbsA2, is thought to repress the transcription of the cda biosynthetic genes. nih.govcapes.gov.br Inactivation of the AbsA system leads to the premature and increased production of antibiotics, including CDA. capes.gov.brsurrey.ac.uk Another atypical TCS, AbrC1/C2/C3, has been identified as a positive regulator of CDA production. mdpi.complos.org Microarray analysis has shown that a mutant lacking this system has downregulated levels of cdaR. plos.org The DraR-K system also plays a role, though its effect on CDA appears to be indirect compared to its direct regulation of other antibiotics. wiley.com

AbsA : As part of the AbsA1/AbsA2 TCS, AbsA2 directly binds to promoter regions within the cda gene cluster, in addition to the regulatory genes of the actinorhodin and undecylprodigiosin clusters. plos.org This demonstrates a direct mechanism by which this global regulator exerts control over multiple antibiotic biosynthetic pathways. The negative regulation by AbsA2 might serve to modulate cda expression, possibly in competition with the positive activation by CdaR. plos.org

SARP (Streptomyces Antibiotic Regulatory Proteins) : Beyond the cluster-specific CdaR, the global SARP regulator AfsR also influences CDA production. nih.gov AfsR positively regulates CDA biosynthesis, likely through a cascade that involves activating the expression of pathway-specific activators. nih.gov

LAL Proteins : Large ATP-binding regulators of the LuxR family (LAL proteins) are another class of regulators found in Streptomyces. While their direct role on CDA biosynthesis is less characterized, some large SARPs, also known as SARP-LALs, have been shown to regulate other secondary metabolite pathways. nih.gov

WblA : The WhiB-like protein WblA acts as a pleiotropic down-regulator of antibiotic biosynthesis in Streptomyces. asm.orgresearchgate.net Overexpression of wblA in S. coelicolor inhibits the production of CDA, along with other antibiotics. researchgate.netnih.gov This suggests that WblA is a global repressor that coordinates secondary metabolism with morphological differentiation. asm.org

DasR : The global regulator DasR links nutrient availability, specifically N-acetylglucosamine levels, to the onset of secondary metabolism. embopress.org DasR acts as a transcriptional repressor of antibiotic pathway-specific activators. embopress.org Evidence suggests that DasR directly binds to the promoters of genes encoding pathway-specific regulators for antibiotic production in S. coelicolor, providing a direct link between nutritional signals and CDA biosynthesis. plos.org

AfsQ : The AfsQ1/AfsQ2 system is another two-component system that can influence antibiotic production. There is evidence of cross-regulation between the AfsQ and AbrC systems, indicating a complex interplay between these global regulators in controlling secondary metabolism. mdpi.com

Environmental and Growth-Phase Dependent Regulation

The biosynthesis of calcium-dependent antibiotics is a tightly controlled process, intricately linked to the developmental stage of the producing microorganism and responsive to a variety of environmental cues. This regulation occurs at multiple levels, primarily transcriptional, ensuring that the production of these complex secondary metabolites is initiated at the appropriate time, typically during the transition from rapid primary growth to the stationary phase. nih.govnih.gov This timing often coincides with nutrient limitation and the onset of morphological differentiation, such as the formation of aerial mycelia in Streptomyces species. nih.govuniversiteitleiden.nl

Research into model organisms like Streptomyces coelicolor, the producer of the this compound (CDA), has revealed a hierarchical regulatory network. The transcription of genes within antibiotic biosynthetic pathways, including the cda cluster, generally increases as the culture transitions from exponential growth to a stationary phase. nih.govoup.com This growth-phase dependency is governed by a complex interplay of pleiotropic regulators and pathway-specific activators. For instance, in S. coelicolor, the production of CDA is controlled by cluster-situated regulators such as CdaR, which belongs to the Streptomyces antibiotic regulatory protein (SARP) family, and the two-component system AbsA. nih.govuniversiteitleiden.nlasm.org The transcription of these SARP activators themselves shows growth-phase regulation. nih.gov The AbsA system, which is physically located within the cda gene cluster, acts as a negative regulator of CDA biosynthesis. asm.org Furthermore, other regulatory systems, such as the two-component system AfsQ1/Q2, can activate the expression of the pathway-specific activator cdaR. csic.es

Environmental signals are critical triggers for the initiation of antibiotic biosynthesis. Nutrient availability is a key factor; for example, CDA production in S. coelicolor is notably triggered by phosphate (B84403) limitation, a condition that aligns with the onset of the stationary growth phase. mdpi.com Conversely, on nutrient-rich media, high concentrations of compounds like N-acetylglucosamine (GlcNAc) can repress antibiotic production. universiteitleiden.nl The biosynthesis of daptomycin by Streptomyces roseosporus is also influenced by multiple external and internal factors. frontiersin.org The supply of precursors, particularly decanoic acid for the lipid tail, is a critical factor that can be manipulated to optimize yield. nih.govpnas.org However, the timing and concentration are crucial, as excess decanoic acid can be toxic to the cells and inhibit entry into the secondary metabolic phase. frontiersin.orgfrontiersin.org Other environmental parameters, such as sufficient oxygen supply, are also pivotal for facilitating the growth and differentiation of the mycelium, thereby promoting product accumulation. frontiersin.orgfrontiersin.org

In Actinoplanes friuliensis, the producer of friulimicin, the biosynthetic gene cluster contains its own set of regulatory genes, including regA, regB, regC, and regD. nih.govnih.gov Studies have demonstrated that RegA functions as a pathway-specific positive regulator, as its inactivation halts friulimicin production. nih.gov While direct environmental triggers for friulimicin are less characterized, the presence of specific regulatory systems within the gene cluster points to a tightly controlled biosynthetic process. Broader studies on lipopeptide biosynthesis in other bacteria, such as Pseudomonas, have highlighted the importance of two-component systems like GacS/GacA, which act as master switches responding to unknown environmental signals and cell density, a phenomenon known as quorum sensing. mdpi.comfrontiersin.org There is also evidence suggesting a link between the environment and the prevalence of these antibiotics; gene clusters for cadasides, for example, are found more frequently in soils with high calcium concentrations, indicating a unique ecological role and potential environmental selection for their production. nih.gov

The table below summarizes the key regulatory factors and their effects on the biosynthesis of specific calcium-dependent antibiotics.

| Antibiotic | Producing Organism | Regulatory Gene(s)/System(s) | Effect on Biosynthesis | Inducing/Repressing Conditions |

| CDA | Streptomyces coelicolor | CdaR (SARP family) | Positive | Activated during stationary phase. nih.govuniversiteitleiden.nl |

| AbsA1/AbsA2 (Two-component system) | Negative | Phosphorylated AbsA2 acts as a negative regulator. asm.org | ||

| AfsQ1/AfsQ2 (Two-component system) | Positive | Activates the cdaR promoter. csic.es | ||

| --- | --- | Induced by phosphate limitation. mdpi.com Repressed by high GlcNAc on rich media. universiteitleiden.nl | ||

| Daptomycin | Streptomyces roseosporus | DptR1, DptR2, DptR3 | Positive | Required for daptomycin production. frontiersin.org |

| ArpA, PhaR | Negative | Negatively regulate the daptomycin biosynthetic gene cluster. frontiersin.orgfrontiersin.org | ||

| --- | --- | Induced by supplementation with decanoic acid (precursor) and sufficient oxygen. frontiersin.orgnih.gov | ||

| Friulimicin | Actinoplanes friuliensis | RegA | Positive | Pathway-specific positive regulator. nih.gov |

| RegB, RegC, RegD | Regulatory | Part of the biosynthetic gene cluster. nih.govnih.gov |

Molecular Mechanism of Action of Calcium Dependent Antibiotics

Fundamental Role of Calcium Ions in Antibacterial Efficacy

The antibacterial activity of calcium-dependent antibiotics is intrinsically linked to the presence of calcium ions. nih.govasm.org These ions are not merely accessory molecules but are essential cofactors that trigger the conformational changes necessary for the antibiotic to become active. patsnap.comfrontiersin.org In the absence of sufficient calcium concentrations, the antibacterial potency of these compounds is significantly diminished. nih.gov

Calcium-Induced Conformational Changes and Activation

In an aqueous environment, and in the absence of calcium, calcium-dependent antibiotics like daptomycin (B549167) exist in a conformation that is inactive. nih.gov The binding of calcium ions induces a critical conformational change in the antibiotic molecule. patsnap.comnih.gov This structural rearrangement is a prerequisite for the antibiotic's ability to interact with and insert into the bacterial cell membrane. patsnap.comfrontiersin.org

Specifically for daptomycin, nuclear magnetic resonance (NMR) studies have revealed that calcium binding leads to a structural transition that increases the molecule's amphipathicity—the property of having both hydrophobic and hydrophilic regions. nih.gov This enhanced amphipathicity is crucial for its subsequent interaction with the lipid bilayer of the bacterial membrane. nih.gov Circular dichroism spectroscopy has further elucidated that daptomycin undergoes two distinct structural transitions. The first occurs upon the interaction with Ca2+, and a second, more profound change happens when it interacts with both Ca2+ and the bacterial phospholipid, phosphatidylglycerol. nih.govubc.ca Some studies suggest that calcium binding also promotes the formation of daptomycin micelles or aggregates, which may act as the vehicle for delivering the antibiotic to the membrane. frontiersin.orgresearchgate.net However, other research indicates that at therapeutic concentrations, daptomycin is monomeric in solution even in the presence of calcium, before it binds to the membrane. nih.gov

Stoichiometry of Calcium Binding and Its Significance

The precise ratio in which calcium ions bind to the antibiotic is a key aspect of its activation. The stoichiometry of the daptomycin-calcium interaction has been a subject of investigation with varying results, which may be influenced by the experimental conditions.

Some studies have proposed a 1:1 stoichiometry of daptomycin to calcium ions. acs.orgrsc.org In this model, the binding of a single calcium ion is thought to be sufficient to induce the necessary conformational change for membrane interaction. rsc.org Other investigations, however, have suggested a more complex, two-step binding process. These studies indicate that a daptomycin molecule successively binds two calcium ions. uwaterloo.canih.gov The binding of the first calcium ion facilitates the initial association with the target membrane and the formation of loose oligomers, while the binding of the second ion leads to a more tightly associated and deeper insertion of the oligomer into the membrane. uwaterloo.canih.gov

Further research using circular dichroism has determined a daptomycin to calcium stoichiometric ratio of 2:3 when interacting with membranes containing phosphatidylglycerol. nih.gov This suggests a cooperative binding mechanism where multiple daptomycin and calcium ions form a complex. The significance of this stoichiometry lies in its direct impact on the antibiotic's ability to form functional units that can disrupt the bacterial membrane. nih.gov

Interaction with Bacterial Cellular Membranes

The primary target of calcium-dependent antibiotics is the bacterial cell membrane. acs.org The calcium-activated form of the antibiotic selectively interacts with the components of this membrane, leading to a cascade of events that ultimately result in cell death. patsnap.comresearchgate.net

Specificity for Anionic Phospholipids (B1166683) (e.g., Phosphatidylglycerol, Cardiolipin)

A defining feature of the interaction between calcium-dependent antibiotics and bacterial membranes is their specificity for anionic phospholipids, particularly phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). acs.orgdrugbank.comacs.org Gram-positive bacterial membranes are rich in these negatively charged lipids, which serve as the primary docking sites for the calcium-antibiotic complex. drugbank.commicrobiologyresearch.org

The interaction is driven by the presence of calcium ions, which are thought to bridge the negatively charged antibiotic and the anionic phospholipid headgroups. microbiologyresearch.orgresearchgate.net Daptomycin, for instance, shows a clear preference for the phosphoglycerol headgroup. researchgate.netacs.org The presence of PG is not only preferred but appears to be a requirement for the potent activity of daptomycin, and its calcium binding is strongly dependent on the presence of PG. researchgate.netacs.orgnih.gov The interaction between daptomycin, calcium, and PG is thought to form a stable, multi-component complex. elifesciences.org

While PG is recognized as the main requirement, cardiolipin also plays a role. drugbank.com However, some studies suggest that high concentrations of cardiolipin might inhibit the pore-forming activity of daptomycin by preventing its translocation across the membrane. nih.govresearchgate.net The specificity for these anionic phospholipids explains the selective toxicity of these antibiotics towards bacteria, as eukaryotic cell membranes have a much lower content of PG and CL. microbiologyresearch.orgresearchgate.net

| Calcium-Dependent Antibiotic | Primary Phospholipid Target(s) | Key Research Findings |

|---|---|---|

| Daptomycin | Phosphatidylglycerol (PG), Cardiolipin (CL) | Shows a clear preference for the phosphoglycerol headgroup. acs.org Calcium binding is strongly dependent on the presence of PG. researchgate.netacs.orgnih.gov Interaction with PG and calcium forms a stable complex. elifesciences.org High cardiolipin content may inhibit pore formation. nih.govresearchgate.net |

| A54145 | Phosphatidylglycerol (PG) | Membrane permeabilization is dependent on the presence of both PG and calcium. nih.gov |

Mechanisms of Membrane Disruption

Following the initial binding to anionic phospholipids, calcium-dependent antibiotics disrupt the bacterial membrane through a series of mechanisms that compromise its integrity and function.

A key consequence of the interaction of calcium-dependent antibiotics with the bacterial membrane is the formation of pores or ion-conducting channels. patsnap.comscienceopen.com Once bound to the membrane, daptomycin molecules are thought to oligomerize, forming a complex that inserts into the lipid bilayer. patsnap.comresearchgate.net This oligomerization is a crucial step for membrane disruption. patsnap.com

The insertion of these oligomers creates channels that allow the uncontrolled efflux of ions, particularly potassium ions, from the bacterial cell. patsnap.comasm.orgasm.org This rapid loss of potassium leads to the depolarization of the cell membrane, which is a critical event in the bactericidal cascade. patsnap.comasm.org The dissipation of the membrane potential disrupts essential cellular processes that are dependent on it, such as the synthesis of DNA, RNA, proteins, and the cell wall, ultimately leading to cell death. patsnap.comresearchgate.net Studies have demonstrated a clear temporal correlation between membrane depolarization and the bactericidal activity of daptomycin. asm.orgasm.org The pore-forming activity and subsequent membrane permeabilization have been shown to be dependent on the membrane potential of the target cell. nih.gov

Oligomerization and Putative Pore Formation

A key aspect of the mechanism for certain CDAs, such as daptomycin, involves their aggregation into oligomeric structures at the bacterial membrane. This process is contingent upon the presence of calcium ions, which trigger a conformational shift in the antibiotic molecule, increasing its amphipathicity. This change facilitates the insertion of the CDA's lipid tail into the bacterial membrane. patsnap.com

Once anchored in the membrane, daptomycin molecules oligomerize, a process also dependent on calcium and the presence of phosphatidylglycerol (PG). nih.gov These oligomers are believed to form pore-like structures or ion-conducting channels. patsnap.com This leads to an uncontrolled efflux of ions, particularly potassium, from the cell, causing membrane depolarization and subsequent disruption of cellular processes. patsnap.commdpi.com While the precise stoichiometry of these pores is still under investigation, it is proposed that these complexes align on opposite sides of the membrane to create a channel. nih.gov It has also been suggested that daptomycin oligomerization can disrupt membrane integrity by extracting lipids, leading to transient ion leakage. nih.gov

Alteration of Membrane Fluidity and Integrity

This alteration of membrane fluidity has profound consequences for the localization and function of essential membrane-associated proteins. For instance, the daptomycin-induced changes in membrane organization can lead to the mislocalization of peripheral membrane proteins involved in peptidoglycan synthesis, such as MurG, from the membrane to the cytoplasm. researchgate.netrsc.org This delocalization disrupts the cell wall synthesis machinery. Furthermore, the binding of daptomycin can cause membrane rigidification in certain areas, creating hydrophobic mismatches that further compromise membrane integrity. acs.orgresearchgate.net This disruption of membrane integrity is a key factor in the bactericidal action of daptomycin. researchgate.net

Microbial Resistance Mechanisms to Calcium Dependent Antibiotics

Bacterial Adaptive Responses to CDA Exposure

Bacteria can exhibit adaptive responses when exposed to CDAs, allowing them to survive and proliferate in the presence of the antibiotic. This adaptation is often a precursor to the development of stable, inheritable resistance. One key adaptive mechanism involves the bacterial stress response, a rapid and reproducible reaction to environmental challenges like the presence of an antibiotic. mdpi.com This response can involve the induction of a common set of genes and pathways that lead to phenotypic changes, providing a temporary survival advantage. mdpi.com For instance, exposure to certain stressors can induce changes in efflux systems, membrane integrity, and biofilm formation, all of which can contribute to reduced susceptibility to antibiotics. mdpi.com

Furthermore, studies have shown that exposure to host defense peptides (HDPs), which are part of the innate immune system, can select for bacterial populations with reduced susceptibility to CDAs like daptomycin (B549167). plos.org This suggests a cross-resistance phenomenon where adaptation to one type of antimicrobial agent can confer resistance to another with a similar mode of action. plos.org This adaptive process is complex and can be influenced by various host factors, highlighting the intricate interplay between the pathogen, the host, and the antibiotic. plos.org

Genetic Determinants of Resistance (e.g., mprF and cls mutations)

The development of stable resistance to CDAs is frequently linked to specific genetic mutations. Among the most well-documented are mutations in the mprF and cls genes. mdpi.complos.org

The mprF (multiple peptide resistance factor) gene is a key player in resistance. It encodes a protein with two primary functions: the synthesis of lysyl-phosphatidylglycerol (L-PG), a positively charged phospholipid, and its translocation to the outer leaflet of the bacterial cell membrane. plos.orgfrontiersin.org Mutations in mprF often lead to a "gain-of-function," resulting in an increased production of L-PG. frontiersin.org This increase in positive surface charge is thought to repel the positively charged calcium-daptomycin complex, thereby reducing the antibiotic's ability to bind to and disrupt the bacterial membrane. frontiersin.orgbiorxiv.org Point mutations in mprF have been identified in numerous clinical and laboratory-derived daptomycin-resistant strains of Staphylococcus aureus. plos.org

Mutations in the cls genes, which encode cardiolipin (B10847521) synthases, have also been strongly associated with daptomycin resistance. mdpi.complos.orgasm.org Cardiolipin is a major component of the bacterial cell membrane and is considered a primary target for some CDAs. researchgate.net Mutations in cls2, for example, have been found in daptomycin-nonsusceptible S. aureus strains and are hypothesized to alter cardiolipin synthesis, which in turn affects the binding of daptomycin to the membrane. plos.org In enterococci, mutations in a putative cardiolipin synthase gene were found in all daptomycin-resistant strains generated in a laboratory setting, and these mutations were sufficient to confer resistance to a susceptible host. asm.org

The table below summarizes key genes and their roles in conferring resistance to calcium-dependent antibiotics.

| Gene | Encoded Protein/Function | Role in Resistance |

| mprF | Multiple peptide resistance factor | Synthesizes and translocates lysyl-phosphatidylglycerol (L-PG) to the outer membrane leaflet, increasing positive surface charge and repelling the antibiotic. plos.orgfrontiersin.org |

| cls | Cardiolipin synthase | Mutations alter the synthesis of cardiolipin, a key membrane phospholipid and potential antibiotic target, affecting antibiotic binding. mdpi.complos.org |

| yycG (walK) | Sensor histidine kinase of the WalKR two-component system | Part of a regulatory system that controls cell wall metabolism. Mutations are associated with daptomycin resistance. mdpi.complos.org |

| rpoB/rpoC | RNA polymerase subunits | Mutations can lead to cell wall thickening and a reduction in the negative charge of the cell surface. seq.es |

| pgsA | CDP-diacylglycerol-glycerol-3-phosphate 3-phosphatidyltransferase | Involved in phospholipid biosynthesis; mutations can affect membrane fluidity and cell wall thickness. plos.orgresearchgate.net |

Alterations in Bacterial Membrane Composition and Charge

A primary mechanism of resistance to CDAs involves significant changes to the bacterial cell membrane's composition and electrical charge. seq.es As CDAs are often cationic, bacteria that can reduce the net negative charge of their cell surface can effectively repel the antibiotic.

The increased production of the positively charged phospholipid lysyl-phosphatidylglycerol (L-PG), mediated by gain-of-function mutations in the mprF gene, is a key strategy. frontiersin.orgbiorxiv.org This modification directly increases the positive charge of the membrane's outer leaflet, creating an electrostatic barrier that hinders the binding of the calcium-daptomycin complex. frontiersin.org Similarly, the addition of D-alanine to teichoic acids, controlled by the dltABCD operon, also contributes to an increased positive surface charge, further enhancing resistance. frontiersin.org

Beyond charge alterations, changes in the types and amounts of other membrane phospholipids (B1166683) play a crucial role. Reduced synthesis of phosphatidylglycerol (PG), a negatively charged lipid, can contribute to resistance. core.ac.uk Furthermore, mutations affecting cardiolipin synthase (cls) can alter the membrane's lipid profile, which may impact the binding affinity of the antibiotic. plos.org These alterations in lipid composition can also lead to changes in membrane fluidity, which has been linked to daptomycin resistance. researchgate.net In some resistant strains, an increase in branched-chain fatty acids has been observed, contributing to increased membrane fluidity. researchgate.net

Efflux Pump Systems and Other Resistance Strategies

Efflux pumps are protein transporters located in the bacterial cell membrane that actively expel a wide range of toxic substances, including antibiotics, from the cell. wikipedia.org These pumps can be specific to a single drug or have broad substrate specificity, contributing to multidrug resistance (MDR). wikipedia.orgdergipark.org.tr While their role in resistance to some antibiotic classes is well-established, their specific contribution to CDA resistance is an area of ongoing investigation. However, the general mechanism of reducing the intracellular concentration of an antibiotic makes them a plausible resistance strategy. dergipark.org.tr Some efflux pumps are energized by ATP hydrolysis, while others utilize the proton motive force. wikipedia.org

In S. aureus, there is evidence suggesting a link between calcium signaling and the activity of the LmrS multidrug resistant efflux pump. frontiersin.org Studies have shown that the addition of calcium can enhance the efflux of certain substrates, suggesting that environmental calcium levels could modulate the activity of these pumps and potentially contribute to antibiotic resistance. frontiersin.org

Other resistance strategies that have been observed include:

Cell Wall Thickening: Some daptomycin-resistant strains of S. aureus exhibit a thicker cell wall, which may act as a physical barrier, impeding the antibiotic's access to the cell membrane. plos.orgseq.es

Alterations in Two-Component Regulatory Systems: Mutations in two-component systems like WalKR and GraRS, which regulate cell wall and membrane homeostasis, have been linked to daptomycin resistance. frontiersin.org These systems sense environmental stimuli and coordinate the expression of genes involved in various cellular processes, including those that can confer resistance. mdpi.com

Emergence of Resistance In Vitro and In Preclinical Models

The emergence of resistance to CDAs has been studied extensively in both laboratory settings (in vitro) and in preclinical animal models. These studies provide valuable insights into the frequency and mechanisms of resistance development.

In vitro studies have demonstrated that resistance to daptomycin can be selected for through serial passage of bacteria in the presence of increasing concentrations of the drug. nih.govnih.gov For example, both S. aureus and enterococci have been shown to develop increased minimum inhibitory concentrations (MICs) to daptomycin after repeated exposure. nih.gov However, the incidence of spontaneously resistant mutants is often low. seq.esnih.gov Population analysis has revealed that bacterial susceptibility to daptomycin can be heterogeneous, meaning that within a seemingly susceptible population, there may be subpopulations with a higher propensity to develop resistance. nih.gov

Preclinical models, such as the rabbit endocarditis model, have confirmed that daptomycin resistance can also emerge in vivo during treatment. plos.orgasm.org In some studies, high-level daptomycin resistance has been observed to develop rapidly and frequently in certain bacterial species, such as mitis group streptococci. asm.org Interestingly, the mutational profiles of resistant strains selected for in vitro can differ from those that emerge in a clinical or in vivo setting, suggesting that host factors play a role in the selection of resistance mechanisms. seq.es

The table below presents findings from various studies on the emergence of resistance to daptomycin.

| Organism | Model | Key Findings on Resistance Emergence |

| Staphylococcus aureus | In vitro serial passage | Gradual increase in daptomycin MIC with exposure. nih.gov |

| Enterococci | In vitro serial passage | Gradual increase in daptomycin MIC with exposure. nih.gov |

| S. aureus | In vitro spontaneous resistance testing | No spontaneously resistant mutants were obtained for any organism tested (<10⁻¹⁰ for S. aureus). nih.gov |

| Mitis group streptococci | In vitro exposure | High-level daptomycin resistance (HLDR) observed in 27% of isolates after 24 hours of exposure. asm.org |

| Streptococcus mitis | Rabbit endocarditis model | HLDR detected in a high percentage of isolates recovered from vegetations after 48 hours of daptomycin treatment. asm.org |

| S. aureus | Rabbit prosthetic joint infection model | Daptomycin-resistant strains emerged in both daptomycin-treated and vancomycin-treated rabbits. plos.org |

Preclinical Research and Investigative Applications of Calcium Dependent Antibiotics

In Vitro Antimicrobial Activity and Spectrum

The in vitro performance of calcium-dependent antibiotics reveals potent and often targeted activity, particularly against Gram-positive bacteria. This has positioned them as potential solutions to the growing problem of antibiotic resistance.

Efficacy Against Multidrug-Resistant Gram-Positive Pathogens (e.g., MRSA, VRE)

Calcium-dependent antibiotics have consistently demonstrated potent in vitro activity against a wide array of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov

Daptomycin (B549167), the most well-known member of this class, is highly effective against MRSA and VRE. nih.gov Studies have reported its Minimum Inhibitory Concentration (MIC) values for MRSA to be in the range of 0.064-1.5 µg/ml and for VRE, 0.38-3 µg/ml. nih.gov One study found daptomycin to be 100% effective against all tested MRSA and VRE isolates. nih.govnih.gov Its activity extends to linezolid-resistant strains as well. nih.gov

The malacidins, a newer class discovered through metagenomics, are broadly active against Gram-positive bacteria, including MDR strains like MRSA and VRE, with MICs often ranging from 0.1 to 2 μg/mL. d-nb.infonih.gov They have shown effectiveness against pathogens resistant to other antibiotics, such as vancomycin. vitalacy.ai

Other calcium-dependent lipopeptides like laspartomycin C, friulimicin, and amphomycin also exhibit strong in vitro activity against MRSA and VRE. nih.govmedchemexpress.comresearchgate.net Laspartomycin C has shown activity against VRE, VISA (vancomycin-intermediate S. aureus), and MRSA isolates. researchgate.net Friulimicin B is effective against MRSA, penicillin-resistant pneumococci, and VRE. nih.gov Amphomycin also shows potent activity against MRSA and VRE. medchemexpress.commedchemexpress.com

Interactive Table: In Vitro Activity of Selected Calcium-Dependent Antibiotics

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|---|

| Daptomycin | MRSA | 0.12 | 0.5 | ≤0.032 - 1.5 |

| VRE | 1 | 2 | 0.125 - 3 | |

| Malacidin A | MRSA | - | - | 0.1 - 2 |

| VRE | - | - | 0.1 - 2 | |

| Laspartomycin C | MRSA | - | - | - |

| VRE | - | - | - | |

| Friulimicin B | MRSA | - | - | - |

| VRE | - | - | - |

Note: MIC values are based on various studies and can differ based on the specific strains and testing conditions. nih.govnih.govnih.gov

Bactericidal Kinetics and Concentration-Dependent Effects

A key feature of many calcium-dependent antibiotics is their rapid and concentration-dependent bactericidal activity. nih.govnih.gov This means that increasing the concentration of the antibiotic leads to a faster and more extensive kill rate.

Daptomycin is known for its rapid bactericidal action, typically achieving a 99.9% reduction in bacteria in 8 hours or less in vitro. nih.govoup.com Time-kill studies show that its effectiveness against S. aureus is significantly greater and faster than that of vancomycin. nih.govnih.gov This killing effect is directly linked to the concentration of the antibiotic; at levels two to four times the MIC, daptomycin achieves over 99% killing. oup.com The bactericidal activity is also strongly dependent on the physiological concentration of calcium ions in the test medium. nih.govresearchgate.net

MX-2401, a novel lipopeptide analog of amphomycin, also demonstrates dose-dependent in vivo activity against various strains of S. aureus and S. pneumoniae. asm.org The correlation of its efficacy with the maximum concentration (Cmax) to MIC ratio further supports the concentration-dependent nature of this class of antibiotics. asm.org

In Vivo Efficacy Studies in Non-Human Animal Models

The promising in vitro results have been substantiated in various animal models of infection, demonstrating the therapeutic potential of these antibiotics in a living system.

Sterilization of Infection in Animal Wound Models (e.g., Malacidins)

Malacidins have shown remarkable efficacy in treating skin infections in animal models. d-nb.info In a rat wound model of MRSA infection, topical administration of malacidin A led to the sterilization of the wounds. d-nb.infovitalacy.airesearchgate.net At 24 and 72 hours post-infection, no bacterial burden was observed in the treated wounds, highlighting the potent in vivo activity of malacidins for topical applications. d-nb.infothegenomicodyssey.ca

Efficacy in Other Preclinical Infection Models (e.g., Pneumonia Models)

The efficacy of calcium-dependent antibiotics has been explored in more systemic infection models as well, such as pneumonia. Daptomycin has been evaluated in mouse models of pneumonia caused by S. pneumoniae and hematogenous pneumonia caused by S. aureus. nih.govoup.com While its efficacy in bronchoalveolar pneumonia can be limited due to interaction with pulmonary surfactant, it has shown effectiveness in models of hematogenous (bloodborne) pulmonary infection. nih.govasm.orgoup.com In a mouse model of MRSA hematogenous pulmonary infection, daptomycin improved survival and significantly decreased the number of bacteria and abscesses in the lungs. nih.govasm.org Similarly, the amphomycin analog MX-2401 showed only marginally lower potency in a mouse lung infection model compared to a thigh infection model, suggesting its potential for treating respiratory infections. asm.org

Mechanistic Studies Utilizing Model Membrane Systems

Model membrane systems, such as liposomes and lipid bilayers, have been crucial in elucidating the calcium-dependent mechanism of action of these antibiotics. mdpi.comuwaterloo.ca These systems allow for controlled studies of the interaction between the antibiotic and the bacterial membrane.

Research using these models has confirmed that calcium ions are essential for the antibiotic to bind to the bacterial membrane. nih.govmdpi.comresearchgate.net For daptomycin, the presence of calcium mediates its interaction with negatively charged phospholipids (B1166683) like phosphatidylglycerol (PG), which is a major component of Gram-positive bacterial membranes. mdpi.comuwaterloo.caacs.org This interaction leads to the oligomerization of daptomycin molecules, disruption of the membrane, and dissipation of membrane potential, ultimately causing bacterial cell death. mdpi.comasm.org

Mechanistic studies have also revealed differences among various calcium-dependent antibiotics. While daptomycin disrupts membrane integrity, others like the malacidins and friulimicins interfere with cell wall biosynthesis by binding to essential precursor molecules like Lipid II or its carrier, bactoprenol (B83863) phosphate (B84403) (C55-P). d-nb.infonih.govresearchgate.net For instance, malacidin A's interaction with Lipid II is also calcium-dependent, as shown in studies using model systems. researchgate.net These investigations highlight the diverse ways calcium-dependent antibiotics can exert their bactericidal effects, all initiated by a calcium-mediated engagement with the bacterial cell envelope.

Liposome and Vesicle-Based Assays (LUVs, GUVs)

Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs) are powerful tools for studying the interactions between calcium-dependent antibiotics and lipid bilayers. These model systems mimic the size and lipid composition of bacterial membranes, enabling detailed biophysical and mechanistic investigations.

Research involving the calcium-dependent lipopeptide daptomycin has extensively used GUVs to visualize its effects on membranes. Studies have revealed a calcium- and phosphatidylglycerol (PG)-dependent lipid extraction phenomenon. acs.orgnih.gov In the presence of Ca²⁺ and GUVs containing the anionic lipid PG, daptomycin was observed to remove lipids from the bilayer. acs.orgnih.gov This effect was cooperative, occurring only above a certain threshold concentration of the antibiotic. acs.orgnih.gov The extraction of lipids is believed to be a key part of daptomycin's mechanism, compromising the membrane without forming traditional pores. acs.orgnih.gov The conditions required for this lipid-extracting effect—the presence of both calcium and PG—mirror the requirements for daptomycin's antibacterial activity. acs.org

Fluorescence-based titration assays using model membranes have shown that daptomycin's interaction with the membrane is a two-stage process. It begins with a rapid, reversible binding to the phospholipid membrane, followed by a slow, irreversible insertion that occurs only when PG is present. elifesciences.org These studies suggest that daptomycin forms a stable complex with calcium and two molecules of PG, revealing a potential mechanism for its selective uptake by bacterial membranes. elifesciences.org

Isothermal titration calorimetry (ITC) performed with LUVs has further clarified the specificity of these interactions. These experiments demonstrate that daptomycin has a distinct preference for the phosphoglycerol headgroup over other phospholipids. acs.org Moreover, the binding of calcium by daptomycin is shown to be highly dependent on the presence of PG, highlighting a synergistic relationship between the ion, the antibiotic, and the target lipid. acs.org Other studies using LUVs have investigated the role of cardiolipin (B10847521), another significant component of bacterial membranes. acs.org While daptomycin does interact with cardiolipin, its preference remains for PG. acs.org

For other calcium-dependent antibiotics (CDAs), such as those isolated from Streptomyces coelicolor, fluorescence spectroscopy studies with model membranes have been instrumental in identifying their lipid targets. nih.gov These investigations revealed that the primary lipid target for this group of CDAs is cardiolipin, which distinguishes them from daptomycin. nih.gov

| Antibiotic | Vesicle System | Key Lipid Components | Key Findings | Reference |

|---|---|---|---|---|

| Daptomycin | GUVs | Phosphatidylglycerol (PG), DOPC | Ca²⁺- and PG-dependent lipid extraction from the vesicle bilayer. | acs.orgnih.gov |

| Daptomycin | Model Membranes (LUVs) | Phosphatidylglycerol (PG) | Forms a 1:2 complex with PG in the presence of Ca²⁺; involves fast reversible binding followed by slow irreversible insertion. | elifesciences.org |

| Daptomycin | LUVs | Phosphatidylglycerol (PG), Cardiolipin | Shows a clear binding preference for the phosphoglycerol headgroup. Ca²⁺ binding by the antibiotic is strongly dependent on PG presence. | acs.org |

| CDA4b (and analogues) | Model Membranes (LUVs) | Cardiolipin | Fluorescence studies identified cardiolipin as the primary lipid target. | nih.gov |

Studies with Lipid Monolayers and Bilayers

Lipid monolayers at an air-water interface and supported lipid bilayers provide simplified, two-dimensional systems to quantify the binding, insertion, and disruptive effects of calcium-dependent antibiotics on membranes.

Surface pressure measurements using Langmuir-Blodgett troughs are a common technique to study these interactions. For daptomycin, experiments with monolayers composed of a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), and cardiolipin (CL) have shown a significant and stable increase in surface pressure upon the addition of the antibiotic to the subphase containing calcium. acs.org This indicates that daptomycin not only interacts with the polar headgroups but also inserts into the hydrophobic region of the lipid layer. acs.org The magnitude of this surface pressure increase was found to be dependent on the daptomycin concentration. acs.org

Compression isotherm analysis provides further details on how these antibiotics affect the physical properties of the membrane. When daptomycin and calcium are present, the compression isotherm of a lung surfactant monolayer is shifted, reducing its compressibility. uwaterloo.ca This suggests that the antibiotic can alter the packing and phase behavior of lipids. uwaterloo.ca Studies on pre-formed monolayers compressed to a surface pressure mimicking that of a natural cell membrane (around 35 mN/m) also showed that daptomycin could penetrate the lipid film. acs.org

The antibiotic A21978C, another calcium-dependent lipopeptide, has been studied using mixed monomolecular films with dimyristoylphosphatidylcholine (B1235183) (DMPC). nih.gov These studies demonstrated a specific, spontaneous interaction between the antibiotic and the lipid only when calcium was present in the subphase. nih.gov This specific interaction did not occur with K⁺ ions and only minimally with Mg²⁺ ions, underscoring the specific role of calcium in mediating the antibiotic-membrane association. nih.gov The interaction promoted by calcium was determined to be a specific interaction between polar headgroups rather than a simple hydrophobic attraction between the fatty acyl chains. nih.gov

| Antibiotic | Monolayer Composition | Daptomycin Concentration in Subphase | Observed Surface Pressure Increase (Δπ) after 3h | Reference |

|---|---|---|---|---|

| Daptomycin | POPG/DPPG/CL | 5 x 10⁻⁷ M | 10.6 mN/m | acs.org |

| Daptomycin | POPG/DPPG/CL | 1 x 10⁻⁶ M | 14.0 mN/m | acs.org |

| Daptomycin | POPG/DPPG/CL | 3 x 10⁻⁶ M | 19.8 mN/m | acs.org |

Chemical Biology and Synthetic Approaches to Calcium Dependent Antibiotics

Total Chemical Synthesis Strategies

The total synthesis of CDAs presents significant challenges due to their complex structures, which include a cyclic depsipeptide core, non-proteinogenic amino acids, and a lipid tail. Various strategies have been developed to overcome these hurdles, primarily relying on solid-phase peptide synthesis and convergent approaches.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone in the synthesis of CDAs, particularly utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. cdnsciencepub.comhilarispublisher.com This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. hilarispublisher.com The synthesis of daptomycin (B549167), a clinically important CDA, has been a major focus of SPPS efforts. cdnsciencepub.comrsc.org

The efficiency of SPPS has facilitated the synthesis of various daptomycin analogues for SAR studies. nih.govresearchgate.netnih.gov For instance, an entirely solid-phase synthesis of daptomycin was achieved using a combination of α-azido and Fmoc-protected amino acids. nih.govresearchgate.net This methodology was also applied to synthesize analogues where the challenging kynurenine (B1673888) and (2S,3R)-methylglutamate residues were replaced, with one such analogue exhibiting a minimum inhibitory concentration (MIC) approaching that of daptomycin. researchgate.net

Table 1: SPPS Strategies for Calcium-Dependent Antibiotics

| Antibiotic/Analogue | Key Strategy | Challenge Addressed | Reference |

|---|---|---|---|

| Daptomycin | Use of a novel Fmoc-L-Kyn(Boc)-OH synthon | Instability of conventional Kyn synthons and Camps cyclization side reaction. | rsc.orgresearchgate.net |

| Daptomycin | Combination of α-azido and Fmoc amino acids | Enabled entirely solid-phase synthesis. | nih.govresearchgate.net |

| Daptomycin Analogue (Dap-E12-W13) | Replacement of Kyn13 and MeGlu12 with Trp and Glu | Synthesis of analogues lacking challenging non-proteinogenic residues. | researchgate.net |

Convergent Synthesis Approaches and Ligation Techniques (e.g., Serine Ligation)

Convergent synthesis strategies offer an alternative to linear SPPS by assembling smaller, pre-synthesized peptide fragments. This approach can be more efficient for the synthesis of large and complex molecules like CDAs. A key technology in convergent synthesis is chemoselective peptide ligation, which allows for the joining of unprotected peptide fragments. rsc.orgnih.gov

Serine ligation has emerged as a powerful tool for the synthesis of cyclic peptides. rsc.orgnih.govnih.govacs.org This method involves the reaction of a C-terminal salicylaldehyde (B1680747) ester with an N-terminal serine residue to form a stable peptide bond. google.com A significant application of this technique has been the convergent synthesis of CDA3a and its analogues. nih.govacs.orgacs.org In this approach, the cyclic peptide core and the lipidated side chain are synthesized separately and then joined together in a late-stage serine ligation step. nih.govacs.orgacs.org This strategy not only facilitated the synthesis of the natural product but also allowed for the ready generation of analogues with variations in the lipid tail, some of which exhibited 100- to 500-fold higher antimicrobial activity than the parent compound. nih.govacs.orgacs.org

Another ligation technique, β-hydroxyaspartic acid ligation-mediated cyclization, was instrumental in the total synthesis of malacidin A. nih.govhku.hk This approach, combined with Fmoc-based SPPS, enabled the establishment of the absolute configuration of this novel CDA. nih.govhku.hk

Table 2: Convergent Synthesis and Ligation Techniques for CDAs

| Antibiotic | Ligation Method | Key Advantage | Reference |

|---|---|---|---|

| CDA3a | Serine Ligation | Enabled late-stage convergent synthesis and facile analogue generation. | nih.govacs.orgacs.org |

| Malacidin A | β-Hydroxyaspartic Acid Ligation | Facilitated total synthesis and stereochemical assignment. | nih.govhku.hk |

Semisynthetic Modifications and Analogue Development

Semisynthesis, which involves the chemical modification of the natural product, has been a valuable approach for generating CDA analogues and probing their structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies on the Lipid Tail (e.g., length, saturation, specific functionalities)

The lipid tail of CDAs plays a crucial role in their antibacterial activity. nih.gov SAR studies have revealed that modifications to the length, saturation, and functionality of this acyl chain can significantly impact potency.

For daptomycin, it is known that elongation of the n-decanoyl fatty acid chain can enhance its activity. nih.govacs.org Semisynthetic derivatives of daptomycin with modified lipid tails have been synthesized, although these have generally been limited to easily accessible chemical modifications. pnas.org

In the case of the CDA family from Streptomyces coelicolor, which naturally possess a trans-2,3-epoxyhexanoyl moiety, modifications to this tail have yielded important insights. acs.orgresearchgate.net For instance, a CDA4b analogue where the epoxide was replaced with a cyclopropyl (B3062369) group was found to be four times more active than the natural product. researchgate.net This suggests that the epoxide may not be acting as a reactive electrophile. Further extending the lipid tail of this cyclopropyl analogue to ten carbons led to a significant increase in activity. researchgate.net Similarly, for CDA3a, the synthesis of analogues with varying lipid tails via a convergent serine ligation strategy led to the discovery of compounds with dramatically improved activity against drug-resistant bacteria. nih.govacs.orgacs.org One such analogue, with an optimized lipid tail, showed a 256- to 512-fold greater potency against Vancomycin-Resistant Enterococci (VRE) and Methicillin-resistant Staphylococcus aureus (MRSA) than the parent CDA3a. semanticscholar.org

Table 3: SAR of the Lipid Tail of CDAs

| CDA | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Daptomycin | Elongation of the fatty acyl chain | Enhanced activity | nih.govacs.org |

| CDA4b | Replacement of epoxide with a cyclopropyl group | 4-fold increase in activity | researchgate.net |

| CDA4b-cPr | Extension of lipid tail to 10 carbons | Significant increase in activity | researchgate.net |

| CDA3a | Variation of the fatty acyl substituent | Up to 500-fold increase in activity | nih.govacs.orgacs.org |

Modifications of the Peptide Core and Non-Proteinogenic Residues

The peptide core of CDAs, which includes several non-proteinogenic amino acids, is also a critical determinant of their biological activity. acs.orgrsc.org These unusual residues are often synthesized by dedicated enzymatic pathways during the biosynthesis of the antibiotic. acs.org

In daptomycin, the non-proteinogenic residue (2S,3R)-3-methylglutamate (3-mGlu) at position 12 is important for its antibacterial activity. nih.gov Replacement of 3-mGlu with glutamic acid (Glu) resulted in an 8-fold increase in the MIC, indicating a significant loss of potency. nih.gov

The Asp-X-Asp-Gly motif is a highly conserved sequence in most CDAs and is essential for calcium binding. nih.gov Changes to this motif can have a profound impact on activity. acs.org However, the malacidins are a notable exception, as they lack this canonical motif and instead have a β-hydroxy-Asp-Asp-Gly sequence. nih.govd-nb.info

Genetic engineering of the nonribosomal peptide synthetase (NRPS) machinery has also been used to create analogues with modified peptide cores. For example, the d-Ser11 residue in daptomycin has been replaced with d-Asn11 from the A54145 biosynthetic pathway, generating novel analogues. acs.org

Rational Design of CDA Derivatives with Enhanced Properties

The growing understanding of the SAR of CDAs, coupled with advances in synthetic chemistry and biosynthetic engineering, is enabling the rational design of new derivatives with improved properties. portlandpress.comnih.gov The goal is to develop analogues with enhanced potency, a broader spectrum of activity, and the ability to overcome resistance mechanisms.

One approach involves combining knowledge of SAR with synthetic strategies. For example, the finding that a cyclopropyl group in the lipid tail of CDA4b enhances activity can be combined with further modifications to the peptide core to create novel, potent analogues. researchgate.net Similarly, the development of efficient synthetic routes, such as the high-yielding SPPS of daptomycin, facilitates the rapid generation and testing of rationally designed analogues. rsc.org

Combinatorial biosynthesis, which involves the genetic manipulation of the NRPS enzymes that produce CDAs, is another powerful tool for rational design. pnas.org By exchanging modules or domains within the NRPS, it is possible to create a library of new lipopeptides with altered amino acid sequences. pnas.org This approach has been used to generate daptomycin analogues with modifications at multiple positions in the peptide core. pnas.org

The ultimate aim of these rational design efforts is to generate new CDA-based therapeutics that can address the growing threat of antibiotic resistance. portlandpress.com

Ecological Context and Bioprospecting of Calcium Dependent Antibiotics

Natural Producers (e.g., Streptomyces species) and Environmental Distribution

The primary producers of calcium-dependent antibiotics are bacteria belonging to the genus Streptomyces, which are renowned for their ability to synthesize a wide array of secondary metabolites. nih.govfrontiersin.org These Gram-positive, filamentous bacteria are ubiquitous in soil and other terrestrial and aquatic environments, contributing significantly to the microbial diversity of these ecosystems. Streptomyces coelicolor, a well-studied model organism, is known to produce CDAs, along with other antibiotics like actinorhodin (B73869) and undecylprodigiosin (B1683453). nih.govfrontiersin.orgacs.org

The environmental distribution of CDA-producing organisms is vast, with evidence of their presence in diverse geographical locations. d-nb.inforesearchgate.net Culture-independent studies, which analyze genetic material directly from environmental samples, have revealed that the biosynthetic gene clusters (BGCs) responsible for CDA production are widespread in soil microbiomes. d-nb.inforesearchgate.net A survey of over 2,000 soil samples from various ecological and geographical environments demonstrated that approximately three-quarters of the sequenced soils contained genetic markers for at least one known CDA BGC. d-nb.info This suggests that the global soil metagenome is a rich and largely untapped reservoir of novel CDAs. d-nb.info Interestingly, the distribution of some CDA-like BGCs appears to correlate with environmental factors. For instance, the presence of gene clusters for cadasides, a type of CDA, has been linked to locations with high calcium concentrations, suggesting a specialized ecological niche for these particular antibiotics. nih.gov

Ecological Roles in Microbial Competition and Niche Establishment

In their natural habitats, microorganisms are engaged in constant competition for limited resources such as nutrients, space, and genetic material. nih.govunil.ch The production of antimicrobial compounds is a key strategy employed by microbes to inhibit or eliminate competitors, thereby securing their own survival and establishing a stable niche. nih.gov Calcium-dependent antibiotics likely play a significant role in these competitive interactions.

The ability of CDAs to inhibit the growth of other bacteria, particularly Gram-positive species, provides a clear competitive advantage to the producing organism. d-nb.info By creating a zone of inhibition around themselves, CDA-producing Streptomyces can monopolize local resources and defend against invading species. The calcium-dependency of these antibiotics may offer an additional layer of regulation, allowing the producing organism to control the antibiotic's activity based on the availability of calcium in the immediate environment. This could be a mechanism to conserve energy by only activating the antibiotic when necessary or in environments where it will be most effective. Furthermore, the presence of antibiotics can influence microbial community structure and dynamics, for example, by inducing biofilm formation in some bacteria as a defensive response. nih.gov

Metagenomic and Culture-Independent Discovery Platforms (e.g., eSNaPD)

Traditional antibiotic discovery methods relying on culturing individual microbial strains have been hampered by high rates of rediscovery and the fact that only a small fraction of bacteria can be grown under standard laboratory conditions. mdpi.comnih.gov Metagenomic or culture-independent approaches circumvent these limitations by directly accessing the genetic potential of entire microbial communities. d-nb.info

A powerful tool in this endeavor is the eSNaPD (environmental Surveyor of Natural Product Diversity) platform. d-nb.inforesearchgate.net This bioinformatics pipeline analyzes DNA sequences from environmental samples (eDNA) to identify BGCs for natural products. researchgate.net For CDAs, which are synthesized by non-ribosomal peptide synthetases (NRPSs), eSNaPD targets the adenylation (AD) domains of these enzymes. d-nb.info By using degenerate PCR primers that amplify these conserved domains, researchers can generate a "barcode" of the NRPS diversity within a metagenome. researchgate.netmdpi.com

This approach has been successfully used to identify novel CDA families, such as the malacidins and cadasides. d-nb.infonih.gov The process involves:

Extracting eDNA from a large and diverse collection of soil samples.

Using PCR to amplify AD domain sequences from the eDNA.

Sequencing the amplicons and analyzing the data with eSNaPD to identify sequences related to known CDA BGCs and to pinpoint unexplored phylogenetic branches. d-nb.inforesearchgate.net

Selecting promising soil samples rich in novel CDA-like gene clusters for further investigation. d-nb.info